molecular formula C21H17FN2 B3497395 (Z)-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-(3-fluorophenyl)prop-2-enenitrile

(Z)-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-(3-fluorophenyl)prop-2-enenitrile

Cat. No.: B3497395
M. Wt: 316.4 g/mol
InChI Key: ZDKPUYJMLJBPBX-XDHOZWIPSA-N
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Description

(Z)-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-(3-fluorophenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of nitriles. This compound features a pyrrole ring substituted with dimethyl and phenyl groups, and a fluorophenyl group attached to a propenenitrile moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-(3-fluorophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could be:

    Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis or similar method.

    Substitution Reactions: Introduction of the dimethyl and phenyl groups onto the pyrrole ring via electrophilic aromatic substitution.

    Formation of the Propenenitrile Moiety: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.

    Coupling Reactions: The final step involves coupling the pyrrole derivative with the propenenitrile moiety under suitable conditions, such as using a base and a solvent like ethanol.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the propenenitrile moiety.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like sodium methoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in transition metal catalysis.

    Materials Science: Potential use in the development of organic semiconductors or photovoltaic materials.

Biology

    Pharmacology: Investigation of its potential as a drug candidate due to its structural similarity to known bioactive molecules.

    Biochemistry: Study of its interactions with biological macromolecules.

Medicine

    Therapeutics: Potential development as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-(4-fluorophenyl)prop-2-enenitrile: Similar structure with a different position of the fluorine atom.

    (Z)-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-(3-chlorophenyl)prop-2-enenitrile: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

The unique combination of substituents in (Z)-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-(3-fluorophenyl)prop-2-enenitrile may confer distinct physical, chemical, and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)-2-(3-fluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2/c1-15-11-18(16(2)24(15)21-9-4-3-5-10-21)12-19(14-23)17-7-6-8-20(22)13-17/h3-13H,1-2H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKPUYJMLJBPBX-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C=C(C#N)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C(\C#N)/C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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